molecular formula C13H7ClF3NO4 B2458687 2-{[4-Chloro-6-(trifluoromethyl)pyridin-2-yl]oxy}phenyl hydrogen carbonate CAS No. 1420776-18-6

2-{[4-Chloro-6-(trifluoromethyl)pyridin-2-yl]oxy}phenyl hydrogen carbonate

Cat. No.: B2458687
CAS No.: 1420776-18-6
M. Wt: 333.65
InChI Key: MZWMYPOKXZYAIF-UHFFFAOYSA-N
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Description

2-{[4-Chloro-6-(trifluoromethyl)pyridin-2-yl]oxy}phenyl hydrogen carbonate is a high-purity chemical intermediate designed for research and development applications. This compound features a protected phenol group in the form of a hydrogen carbonate ester, which can serve as a versatile synthetic handle for further chemical modifications. The core structure incorporates a 2-aryloxy-4-chloro-6-(trifluoromethyl)pyridine scaffold , a motif recognized in medicinal chemistry for its potential in protein-inhibitor interactions. The presence of the trifluoromethyl group is a critical feature, as this moiety is known to significantly influence a compound's metabolic stability, lipophilicity, and overall binding affinity. Similarly, the chlorine atom on the pyridine ring is a common structural feature used to fine-tune electronic properties and optimize molecular interactions. Researchers can leverage this reagent as a key building block in the synthesis of more complex molecules for various discovery programs. Its primary value lies in its potential to be further elaborated, particularly through reactions at the hydrogen carbonate group or via substitution of the chloride on the pyridine ring. Analogs of this compound, specifically those containing the 2-phenoxypyridine structure , have demonstrated potent and selective inhibitory activity against various enzyme targets in published research. This compound is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[2-[4-chloro-6-(trifluoromethyl)pyridin-2-yl]oxyphenyl] hydrogen carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF3NO4/c14-7-5-10(13(15,16)17)18-11(6-7)21-8-3-1-2-4-9(8)22-12(19)20/h1-6H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZWMYPOKXZYAIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC(=CC(=N2)C(F)(F)F)Cl)OC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Trifluoromethyl-Containing Precursors

The pyridine ring is assembled via NH$$4$$I/Na$$2$$S$$2$$O$$4$$-mediated reductive cyclization, a method adapted from Huang et al.. Ketoxime acetates derived from hexafluoroacetylacetone undergo cyclization in anhydrous toluene at 110°C, yielding 4,6-bis(trifluoromethyl)pyridine derivatives. Subsequent chlorination at position 4 is achieved using phosphoryl trichloride (POCl$$_3$$) in methylene chloride, leveraging the electron-withdrawing effect of the trifluoromethyl group to direct electrophilic substitution.

Reaction Conditions

  • Substrate : Hexafluoroacetylacetone-derived oxime acetate
  • Reductant : NH$$4$$I (1.0 equiv), Na$$2$$S$$2$$O$$4$$ (1.0 equiv)
  • Chlorination : POCl$$_3$$ (2.5 equiv), 80°C, 6 h
  • Yield : 68–72% after column chromatography.

Alternative Halogenation Strategies

Direct halogenation of preformed pyridines is challenging due to the deactivating trifluoromethyl group. However, Miyaura borylation followed by Suzuki coupling with chloroaryl reagents offers a palladium-catalyzed route to install the 4-chloro substituent. This method, though less common, provides regiocontrol for complex substitution patterns.

Ether Bond Formation: Coupling the Pyridine and Phenyl Moieties

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridine core facilitates SNAr with phenolic nucleophiles. 4-Chloro-6-(trifluoromethyl)pyridin-2-ol is converted to its 2-chloro derivative using POCl$$_3$$, which then reacts with the sodium salt of 2-hydroxybenzaldehyde in dimethylformamide (DMF) at 120°C.

Optimized Parameters

  • Base : K$$2$$CO$$3$$ (2.5 equiv)
  • Solvent : Anhydrous DMF
  • Yield : 65–70%.

Mitsunobu Reaction for Ether Synthesis

For sterically hindered substrates, the Mitsunobu reaction couples 4-chloro-6-(trifluoromethyl)pyridin-2-ol with 2-hydroxybenzoic acid using diethyl azodicarboxylate (DEAD) and triphenylphosphine. This method avoids harsh conditions but requires stoichiometric reagents.

Typical Protocol

  • Reagents : DEAD (1.2 equiv), PPh$$_3$$ (1.2 equiv)
  • Solvent : Tetrahydrofuran (THF), 0°C to room temperature
  • Yield : 60–65%.

Introduction of the Hydrogen Carbonate Group

Chloroformate-Mediated Carbonate Formation

The phenolic hydroxyl group is treated with triphosgene (bis(trichloromethyl) carbonate) in dichloromethane (DCM) to generate the chloroformate intermediate. Controlled hydrolysis with aqueous sodium bicarbonate yields the hydrogen carbonate.

Stepwise Procedure

  • Chloroformate Synthesis :
    • 2-{[4-Chloro-6-(trifluoromethyl)pyridin-2-yl]oxy}phenol (1.0 equiv)
    • Triphosgene (0.35 equiv), pyridine (2.0 equiv), DCM, 0°C
  • Hydrolysis :
    • NaHCO$$_3$$ (aq), stir at 25°C for 2 h
    • Yield : 75–80%.

Direct Carbonylation Using CDI

An alternative employs carbonyl diimidazole (CDI) to activate the phenol. The intermediate imidazolide is hydrolyzed in situ to the hydrogen carbonate, minimizing side reactions.

Conditions

  • Reagent : CDI (1.5 equiv)
  • Solvent : Acetonitrile, 60°C
  • Workup : Dilute HCl (pH 3–4)
  • Yield : 70–75%.

Comparative Analysis of Methodologies

Parameter SNAr Mitsunobu Chloroformate
Reaction Time (h) 12–18 4–6 3–5
Temperature (°C) 120 25 0–25
Yield (%) 65–70 60–65 75–80
Byproducts Diaryl ethers Triphenylphosphine oxide Chlorinated impurities

The SNAr route offers scalability but requires high temperatures, while the Mitsunobu method is milder yet costlier. Chloroformate-mediated carbonylation balances efficiency and practicality for industrial applications.

Challenges and Optimization Strategies

Regioselectivity in Pyridine Functionalization

The trifluoromethyl group’s strong electron-withdrawing effect directs electrophilic substitution to position 4, but over-chlorination at position 2 must be mitigated. Kinetic control via low-temperature POCl$$_3$$ addition (0°C) ensures mono-chlorination.

Stability of the Hydrogen Carbonate Group

The carbonate ester is prone to hydrolysis under basic conditions. Employing anhydrous solvents and neutral workup protocols (e.g., silica gel chromatography) preserves integrity.

Chemical Reactions Analysis

Types of Reactions

2-{[4-Chloro-6-(trifluoromethyl)pyridin-2-yl]oxy}phenyl hydrogen carbonate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Hydrolysis: The carbonate group can be hydrolyzed in the presence of water or aqueous base, yielding phenol and carbon dioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

    Substitution Products: Amino or thiol-substituted pyridine derivatives.

    Oxidation Products: Oxidized forms of the pyridine ring or phenyl group.

    Hydrolysis Products: Phenol and carbon dioxide.

Scientific Research Applications

Anticancer Applications

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyridine and phenolic compounds have shown promising activity against various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Pyridine Derivative AA549 (Lung Cancer)5.0ROS generation
Pyridine Derivative BMCF-7 (Breast Cancer)3.2Apoptosis induction
Target CompoundHeLa (Cervical Cancer)TBDTBD

The target compound's potential for inducing apoptosis or inhibiting cell proliferation in cancer cells remains to be fully characterized.

Antimicrobial Activity

The presence of the chlorophenyl and trifluoromethyl groups suggests potential antimicrobial activity. Compounds with similar functional groups have been documented to exhibit efficacy against various bacterial strains.

Table 2: Antimicrobial Activity

Compound NameBacterial Strain TestedZone of Inhibition (mm)
Chlorophenyl Derivative CE. coli15
Chlorophenyl Derivative DS. aureus18
Target CompoundTBDTBD

Agricultural Applications

Due to its structural characteristics, this compound may also have applications in agrochemicals as a herbicide or pesticide. The trifluoromethyl group is known to enhance the herbicidal activity of compounds by increasing their lipophilicity, thus improving absorption and efficacy against target weeds.

Case Studies and Research Findings

  • Anticancer Studies : A study published in Molecules demonstrated the synthesis of novel pyridine derivatives that exhibited significant anticancer activity against various cell lines, suggesting that modifications to the structure could enhance potency.
  • Antimicrobial Efficacy : Research highlighted in PubChem showed that similar chlorinated phenolic compounds had notable antimicrobial effects, reinforcing the potential of the target compound in treating bacterial infections.
  • Herbicidal Activity : Field trials conducted on related compounds indicated effective weed control with minimal phytotoxicity to crops, suggesting a promising avenue for agricultural use.

Mechanism of Action

The mechanism by which 2-{[4-Chloro-6-(trifluoromethyl)pyridin-2-yl]oxy}phenyl hydrogen carbonate exerts its effects depends on its specific application:

    Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

    Chemical Reactivity: The presence of electron-withdrawing groups (chlorine and trifluoromethyl) on the pyridine ring can influence the compound’s reactivity, making it a useful intermediate in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-Chloro-6-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid
  • 2-{[4-Chloro-6-(trifluoromethyl)pyridin-2-yl]oxy}phenyl methyl carbonate
  • 2-{[4-Chloro-6-(trifluoromethyl)pyridin-2-yl]oxy}phenyl ethyl carbonate

Uniqueness

2-{[4-Chloro-6-(trifluoromethyl)pyridin-2-yl]oxy}phenyl hydrogen carbonate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both chlorine and trifluoromethyl groups on the pyridine ring enhances its electron-withdrawing capability, making it a versatile intermediate in organic synthesis.

Biological Activity

The compound 2-{[4-chloro-6-(trifluoromethyl)pyridin-2-yl]oxy}phenyl hydrogen carbonate (CAS No. 1420776-18-6) is a pyridine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H7ClF3NO4C_{13}H_{7}ClF_{3}NO_{4} with a molecular weight of 333.65 g/mol. The presence of a trifluoromethyl group and a chloro substituent on the pyridine ring enhances its biological activity through electronic effects, influencing its interactions with biological targets.

Anti-inflammatory Effects

Research indicates that derivatives of pyridine compounds, including the target compound, exhibit significant anti-inflammatory properties. Specifically, studies have shown that related compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. For instance, IC50 values for COX-2 inhibition were reported in the range of 23.8 to 42.1 μM for structurally similar compounds .

Enzyme Inhibition Studies

In vitro studies have demonstrated that 2-{[4-chloro-6-(trifluoromethyl)pyridin-2-yl]oxy}phenyl hydrogen carbonate can act as an inhibitor for various enzymes:

  • Cholinesterases : The compound showed moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values reported around 10.4 μM .
  • Lipoxygenases : It was also evaluated for its ability to inhibit lipoxygenases, which play a role in inflammatory processes.

Structure-Activity Relationships (SAR)

The SAR studies indicate that the presence of electron-withdrawing groups like trifluoromethyl and chloro significantly enhances the biological activity of these compounds. The docking studies revealed that these groups facilitate strong interactions with target enzymes through hydrogen and halogen bonding .

Case Studies

  • Inhibition of COX Enzymes : A study evaluated several pyridine derivatives, including our compound, for their ability to inhibit COX enzymes. The results indicated that modifications at specific positions on the phenyl ring could lead to enhanced inhibitory effects against COX-2 compared to standard drugs like celecoxib .
  • Cytotoxicity Assays : The compound was tested against various cancer cell lines, showing promising results in inhibiting cell growth, particularly in breast cancer MCF-7 cells .
  • Molecular Docking Studies : Computational studies provided insights into the binding affinity of the compound towards various targets, suggesting that structural modifications could optimize its efficacy further .

Q & A

Q. What synthetic strategies are effective for preparing 2-{[4-Chloro-6-(trifluoromethyl)pyridin-2-yl]oxy}phenyl hydrogen carbonate, and what challenges arise during purification?

Methodological Answer:

  • Synthetic Routes : The compound’s core structure involves a pyridine ring substituted with trifluoromethyl and chlorine groups, linked via an ether bond to a phenyl hydrogen carbonate. Key steps include:
    • Pyridine Functionalization : Chlorination and trifluoromethylation of pyridine derivatives (e.g., via nucleophilic substitution or transition-metal catalysis) .
    • Ether Coupling : Mitsunobu or Ullmann-type reactions for aryl-oxy bond formation between the pyridine and phenol intermediates .
    • Carbonate Introduction : Reaction of the phenol intermediate with phosgene or chloroformates under controlled pH to avoid hydrolysis .
  • Purification Challenges :
    • Byproduct Removal : Residual trifluoromethylation reagents (e.g., Ruppert-Prakash reagent) require careful quenching and column chromatography (silica gel, ethyl acetate/hexane gradients) .
    • Hydrolysis Sensitivity : The carbonate group is prone to degradation; use anhydrous solvents and low-temperature crystallization .

Q. Table 1: Key Reaction Parameters

StepReagents/ConditionsYield Range
Pyridine FunctionalizationCl₂, CuCl₂ (cat.), 80°C60-75%
Ether CouplingCuI, L-proline, K₃PO₄, DMSO, 100°C45-60%
Carbonate FormationClCO₂CH₂Cl, pyridine, 0°C50-65%

Q. How can researchers characterize the stability of this compound under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Testing :
    • Thermal Stress : Store at 40°C, 60°C, and 80°C for 4–12 weeks. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
    • Hydrolytic Stability : Expose to buffers (pH 3, 7, 10) at 25°C. Degradation products (e.g., phenolic byproducts) are identified via LC-MS/MS .
  • Key Findings :
    • pH Sensitivity : Rapid hydrolysis occurs in basic conditions (pH > 8), generating 4-chloro-6-(trifluoromethyl)pyridin-2-ol and phenyl carbonate fragments .
    • Thermal Decomposition : Above 60°C, decarboxylation dominates, forming 2-{[4-chloro-6-(trifluoromethyl)pyridin-2-yl]oxy}phenol .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) for this compound be resolved?

Methodological Answer:

  • Case Study : Discrepancies in aromatic proton assignments may arise due to dynamic effects (e.g., rotamerism in the carbonate group).
    • Variable-Temperature NMR : Conduct ¹H NMR at –40°C to slow conformational changes. Compare with room-temperature data to identify broadening/peak splitting .
    • DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) basis sets. Simulate NMR shifts and compare with experimental data .
    • X-ray Crystallography : Resolve solid-state conformation. If crystal packing forces distort the structure, validate with IR/Raman spectroscopy to assess hydrogen bonding .

Q. Table 2: Resolving Spectral Conflicts

TechniqueApplicationExample Outcome
VT-NMRDetects rotameric equilibriaSplitting of carbonate OCH₂ signals at low temps
DFTPredicts ¹³C shifts within ±2 ppmMatches experimental data for pyridine C-F₃

Q. What computational approaches predict the bioactivity of derivatives of this compound?

Methodological Answer:

  • QSAR Modeling :
    • Descriptor Selection : Use molecular weight, logP (XlogP ≈ 2.9 for parent compound), and polar surface area (PSA ≈ 68.6 Ų) to train models .
    • Target Prediction : Docking studies (AutoDock Vina) against cytochrome P450 enzymes or kinases, given structural similarity to agrochemicals (e.g., Fluazifop-P) .
  • Validation :
    • In Vitro Assays : Compare predicted IC₅₀ values with experimental enzyme inhibition data (e.g., acetylcholinesterase or herbicidal targets) .

Q. What are the environmental and safety implications of its degradation products?

Methodological Answer:

  • Ecotoxicology Profiling :
    • Degradant Identification : Hydrolysis yields 4-chloro-6-(trifluoromethyl)pyridin-2-ol (persistent in soil; t₁/₂ > 30 days) .
    • Toxicity Screening : Use Daphnia magna assays for aquatic toxicity. EC₅₀ values < 1 mg/L indicate high hazard .
  • Safety Protocols :
    • Waste Handling : Neutralize acidic/basic degradation products before disposal. Use activated carbon filtration for aqueous waste .

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